4-chloroquinoline-3-sulfonyl Chloride
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Overview
Description
4-chloroquinoline-3-sulfonyl chloride: is a chemical compound with the molecular formula C9H5Cl2NO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical reactions and applications, particularly in the field of organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloroquinoline-3-sulfonyl chloride typically involves the chlorination of quinoline derivatives. One common method is the reaction of 4-chloroquinoline with chlorosulfonic acid, which results in the formation of this compound. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 4-chloroquinoline-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: In chemistry, 4-chloroquinoline-3-sulfonyl chloride is used as a building block for the synthesis of various organic compounds. It is particularly valuable in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to modify biomolecules and study their interactions. It can be used to introduce sulfonyl groups into peptides and proteins, which can help in understanding their structure and function .
Medicine: In medicine, derivatives of this compound have shown potential as therapeutic agents. They are investigated for their antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of 4-chloroquinoline-3-sulfonyl chloride involves its ability to react with nucleophiles and form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic. The compound can interact with various molecular targets, including proteins and nucleic acids, leading to modifications that can alter their function .
Comparison with Similar Compounds
- 2-chloroquinoline-3-carbaldehyde
- 4-chloroquinoline-3-carboxylic acid
- 4-chloroquinoline-3-sulfonamide
Uniqueness: 4-chloroquinoline-3-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions. This makes it distinct from other quinoline derivatives that may lack this functional group .
Properties
IUPAC Name |
4-chloroquinoline-3-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-9-6-3-1-2-4-7(6)12-5-8(9)15(11,13)14/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCXDQDFYWKDEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)S(=O)(=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473808 |
Source
|
Record name | 4-Chloroquinoline-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157494-40-1 |
Source
|
Record name | 4-Chloroquinoline-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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